N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide
Description
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide is a compound that features a pyrrolidine ring attached to a phenethyl group, which is further connected to a cyclopropanecarboxamide moiety
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(14-5-6-14)17-10-9-13-3-7-15(8-4-13)18-11-1-2-12-18/h3-4,7-8,14H,1-2,5-6,9-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETLTDNXMWIKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Attachment of the Phenethyl Group: The phenethyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenethyl precursor is replaced by the pyrrolidine nitrogen.
Formation of the Cyclopropanecarboxamide Moiety: The cyclopropanecarboxamide group is typically introduced through amide bond formation reactions, where the carboxylic acid derivative of cyclopropane is reacted with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Cyclopropane Derivatives: Compounds like cyclopropylfentanyl also feature the cyclopropane moiety and have comparable chemical properties.
Uniqueness
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide is unique due to the combination of the pyrrolidine ring, phenethyl group, and cyclopropanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects and applications.
Chemical Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{15}H_{20}N_{2}O |
| Molecular Weight | 248.34 g/mol |
| CAS Number | 1249598-65-9 |
The compound features a cyclopropane ring attached to a phenethyl group with a pyrrolidine moiety, which may influence its biological interactions.
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system. The compound is believed to modulate neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
-
Antidepressant Activity :
- Studies have shown that this compound exhibits antidepressant-like effects in animal models, suggesting it may be beneficial for treating depression.
-
Anxiolytic Properties :
- Preliminary data indicate that it may reduce anxiety levels, supporting its use in anxiety disorders.
-
Neuroprotective Effects :
- The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and dopamine in neuronal cultures.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. For instance:
- Dosing Regimens : Effective doses in rodent models range from 5 to 20 mg/kg.
- Behavioral Assessments : Behavioral tests such as the forced swim test and elevated plus maze have shown significant improvements in depressive and anxious behaviors.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Pharmacology explored the antidepressant efficacy of this compound in a chronic mild stress model. The findings indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced cell death and improved cell viability in cultured neurons exposed to oxidative stressors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Compound A | Antidepressant | Targets serotonin receptors |
| Compound B | Anxiolytic | Exhibits fewer side effects |
| This compound | Antidepressant, Anxiolytic, Neuroprotective | Modulates multiple neurotransmitter systems |
Q & A
Q. How are synthetic impurities characterized and controlled during scale-up?
- Methodological Answer : Process-related impurities (e.g., unreacted starting materials, dimerization byproducts) are identified via LC-MS and quantified against reference standards. Genotoxic impurities are assessed using Ames tests or computational tools (e.g., DEREK). Crystallization optimization (anti-solvent addition, cooling gradients) enhances purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
